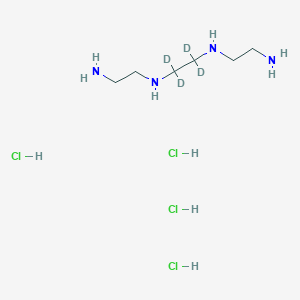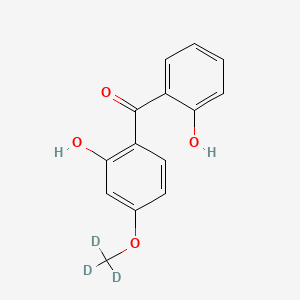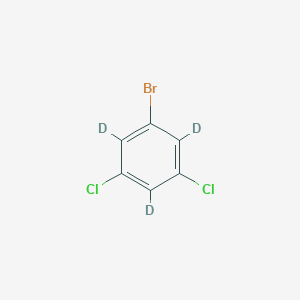
HIV-1 inhibitor-52
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 inhibitor-52 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1), which is the causative agent of acquired immunodeficiency syndrome (AIDS). This compound targets specific enzymes and proteins involved in the viral replication process, thereby preventing the virus from multiplying and spreading within the host.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-52 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the purity and identity of the compound during production .
化学反应分析
Types of Reactions
HIV-1 inhibitor-52 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or aryl groups .
科学研究应用
HIV-1 inhibitor-52 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on viral replication and interactions with cellular proteins.
Medicine: Explored as a potential therapeutic agent for treating HIV-1 infections, especially in cases where resistance to existing drugs has developed.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 and monitoring treatment efficacy
作用机制
HIV-1 inhibitor-52 exerts its effects by targeting specific enzymes and proteins involved in the HIV-1 replication process. The primary molecular target is the HIV-1 integrase enzyme, which is responsible for integrating viral DNA into the host genome. By inhibiting this enzyme, this compound prevents the virus from establishing a productive infection. Additionally, the compound may interact with other viral proteins, such as protease and reverse transcriptase, further disrupting the viral life cycle .
相似化合物的比较
Similar Compounds
Similar compounds to HIV-1 inhibitor-52 include:
Raltegravir: An integrase strand transfer inhibitor used in combination antiretroviral therapy.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action.
Dolutegravir: Known for its high barrier to resistance and potent antiviral activity
Uniqueness
This compound is unique in its specific binding affinity and interaction profile with the HIV-1 integrase enzyme. Unlike other inhibitors, it may exhibit a distinct binding mode or additional interactions with other viral proteins, contributing to its efficacy and potential to overcome resistance .
属性
分子式 |
C46H72FNO5S |
|---|---|
分子量 |
770.1 g/mol |
IUPAC 名称 |
(1S)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1-hydroxy-4-methylsulfonylcyclohexyl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C46H72FNO5S/c1-30(2)33-15-24-46(48-28-27-45(51)22-13-32(14-23-45)54(8,52)53)26-25-42(6)35(38(33)46)9-10-37-41(5)18-16-34(40(3,4)36(41)17-19-43(37,42)7)31-11-20-44(29-47,21-12-31)39(49)50/h11,16,32-33,35-38,48,51H,1,9-10,12-15,17-29H2,2-8H3,(H,49,50)/t32?,33-,35+,36-,37+,38+,41-,42+,43+,44-,45?,46-/m0/s1 |
InChI 键 |
MOKRSVAREFEYFD-AVGXBWIQSA-N |
手性 SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@](CC6)(CF)C(=O)O)C)C)NCCC7(CCC(CC7)S(=O)(=O)C)O |
规范 SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(CF)C(=O)O)C)C)NCCC7(CCC(CC7)S(=O)(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)







